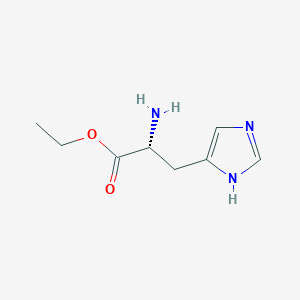

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Beschreibung

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is an ester derivative of the amino acid L-histidine. The molecule features a propanoate backbone substituted with an amino group at position 2 and a 1H-imidazol-5-yl group at position 3. The ethyl ester moiety distinguishes it from the carboxylic acid form (e.g., L-histidine monohydrochloride monohydrate, ). This modification likely enhances lipophilicity, influencing solubility and bioavailability compared to its acid counterpart.

Eigenschaften

CAS-Nummer |

184295-36-1 |

|---|---|

Molekularformel |

C8H13N3O2 |

Molekulargewicht |

183.21 g/mol |

IUPAC-Name |

ethyl (2R)-2-amino-3-(1H-imidazol-5-yl)propanoate |

InChI |

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)/t7-/m1/s1 |

InChI-Schlüssel |

ACHWEOLUTJAHLV-SSDOTTSWSA-N |

SMILES |

CCOC(=O)C(CC1=CN=CN1)N |

Isomerische SMILES |

CCOC(=O)[C@@H](CC1=CN=CN1)N |

Kanonische SMILES |

CCOC(=O)C(CC1=CN=CN1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The most straightforward approach involves direct esterification of the parent amino acid, histidine, with ethanol under acidic conditions. Sulfuric acid or hydrochloric acid catalyzes the reaction by protonating the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol. The reaction is typically conducted under reflux (70–120°C) for 12–48 hours, achieving moderate yields (50–65%). Side reactions, such as imidazole ring alkylation or amino group protonation, necessitate careful pH control.

Key Conditions:

Base-Mediated Esterification

Alternative protocols employ base-mediated activation of the carboxylic acid. For example, converting histidine to its acid chloride intermediate using thionyl chloride (SOCl₂) enables rapid esterification with ethanol in the presence of triethylamine. This method avoids prolonged heating, with reactions completing in 4–6 hours at room temperature and yielding 60–70%.

Reaction Pathway:

-

Histidine + SOCl₂ → Histidine acyl chloride

-

Histidine acyl chloride + Ethanol → Ethyl ester + HCl

Advantages:

Protection-Deprotection Strategies

Amino Group Protection

To prevent unwanted side reactions during esterification, the amino group of histidine is often protected. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under acidic conditions and ease of removal. Protection is achieved by reacting histidine with di-tert-butyl dicarbonate [(Boc)₂O] in a mixture of water and dioxane (1:1) at pH 9–10.

Conditions:

Esterification of Protected Histidine

The Boc-protected histidine undergoes esterification via acid chloride formation, as described in Section 1.2. This step proceeds with higher efficiency (75–80% yield) due to reduced nucleophilic interference from the protected amino group.

Deprotection

Final deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM), cleaving the Boc group while preserving the ester and imidazole functionalities. The process is typically complete within 1–2 hours at 0–5°C, yielding 90–95% pure product.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial production prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yields (80–85%). Key adaptations include:

Solvent and Catalyst Optimization

Green chemistry principles drive the substitution of traditional solvents with cyclopentyl methyl ether (CPME) and catalysts with recyclable ion-exchange resins. These changes reduce environmental impact while maintaining yields at 75–80%.

Comparative Analysis of Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed direct | 55% | 24–48h | 85% | Low |

| Base-mediated (Boc) | 75% | 6–8h | 95% | Moderate |

| Industrial flow reactor | 80% | 2–4h | 98% | High |

Key Findings:

-

Protection-deprotection strategies enhance yield and purity but add synthetic steps.

-

Industrial methods favor continuous flow systems for scalability and sustainability.

Recent Advances in Synthesis

Enzymatic Resolution

Racemic mixtures of ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate are resolved using lipases or esterases, achieving enantiomeric excess (ee) >99%. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer intact.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and as a model compound for histidine-containing peptides.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzymes. Additionally, the compound can participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

L-Histidine Monohydrochloride Monohydrate

- Structure: (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrate hydrochloride.

- Molecular Formula : C₆H₁₂ClN₃O₃ ().

- Molecular Weight : 209.63 g/mol.

- Applications : Used as a feed additive for animal health and performance, and as a flavoring agent in food ().

- Key Differences: The carboxylic acid group in L-histidine monohydrochloride confers higher polarity and water solubility compared to the ethyl ester derivative.

Methyl Esters with Imidazole/Tetrazole Substituents

- Example 1: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (). Molecular Weight: ~313.34 g/mol (ESI-MS data).

- Example 2: Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate (). Molecular Weight: ~419.56 g/mol. Applications: Pharmacological evaluation via radioligand binding assays ().

- Key Differences : The ethyl ester in the query compound lacks bulky substituents (e.g., tetrazole, trimethylsilyl groups), which may reduce steric hindrance and alter metabolic stability.

Chromium Histidinate

- Structure: Chromium(2+) complex with 2-amino-3-(1H-imidazol-5-yl)propanoate ().

- Molecular Formula : C₁₂H₁₆CrN₆O₄.

- Molecular Weight : 360.29 g/mol.

- Applications : Used in nutritional supplements for chromium delivery ().

- Key Differences : Metal coordination alters solubility and bioavailability compared to the free ethyl ester.

3-(1H-Imidazol-5-yl)Propanoic Acid Derivatives

- Example: 2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid (). Structure: Hydroxyl substitution at position 2 instead of an amino group. Applications: Investigated in scientific research for novel synthetic pathways ().

- Key Differences : The hydroxyl group in this derivative may confer antioxidant properties absent in the ethyl ester.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Functional Insights

- Pharmacological Potential: Methyl esters with imidazole/tetrazole substituents () demonstrate bioactivity in radioligand binding assays, suggesting that the ethyl ester derivative may also interact with biological targets, albeit with modified pharmacokinetics due to esterase-mediated hydrolysis .

- Solubility and Stability: The ethyl ester’s lipophilicity may enhance membrane permeability compared to L-histidine monohydrochloride, which is highly polar . However, ester derivatives are prone to enzymatic degradation, limiting their half-life in vivo.

- Metal Coordination : Chromium histidinate highlights the role of imidazole in metal chelation, a property absent in the ethyl ester but relevant for designing metal-binding therapeutics .

Biologische Aktivität

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features an imidazole ring, an amino group, and an ethyl ester linkage. This structural composition is crucial for its biological activity, particularly in enzyme interactions and receptor binding.

Target Interactions

The imidazole ring in this compound plays a significant role in its biological activity. It can interact with various enzymes and receptors, facilitating catalytic processes or modulating biological pathways. The imidazole moiety is known for its ability to participate in acid-base reactions and nucleophilic attacks, making it a versatile component in biochemical interactions .

Biochemical Pathways

This compound influences several biochemical pathways. Its interactions may lead to:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, altering their activity and influencing cellular responses.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Research indicates that imidazole derivatives possess significant antibacterial and antifungal properties.

- Antitumor Effects : There is ongoing investigation into its potential as an anticancer agent, particularly through mechanisms involving immune modulation .

- Anti-inflammatory Properties : The compound may help reduce inflammation by inhibiting pro-inflammatory cytokines .

Case Studies

- Antimicrobial Studies : In a study focusing on imidazole derivatives, this compound demonstrated potent activity against various bacterial strains, indicating its potential as a therapeutic agent for infections.

- Cancer Research : A recent investigation highlighted the compound's ability to inhibit tumor growth in vitro by modulating immune responses through the PD-1/PD-L1 pathway, suggesting its role in cancer immunotherapy .

Comparative Analysis

A comparison of this compound with other imidazole derivatives reveals distinct biological profiles:

| Compound Name | Antimicrobial Activity | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Imidazole Derivative A | Moderate | High | Low |

| Imidazole Derivative B | Low | Moderate | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves condensation of imidazole derivatives with ethyl acrylate precursors under basic conditions (e.g., sodium ethoxide). Key parameters include temperature control (20–40°C), solvent selection (ethanol or DMF), and catalyst optimization (e.g., triethylamine for nucleophilic addition). Purification via recrystallization or column chromatography is critical to isolate the esterified product. Parallel monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the structural integrity of this compound, particularly its stereochemistry and hydrogen bonding motifs?

- Methodological Answer : Use X-ray crystallography (validated via SHELXL ) to resolve stereochemistry and confirm the imidazole-propanoate backbone. Complement with NMR (1H/13C) to verify proton environments and NOESY for spatial correlations. FT-IR spectroscopy identifies hydrogen bonding (N–H stretching at ~3300 cm⁻¹) and imidazole ring vibrations. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : Solubility testing in polar solvents (water, methanol, DMSO) reveals moderate solubility (10–50 mg/mL at 25°C), enhanced by acidic buffers (pH 4–6). Stability studies via accelerated degradation (40°C/75% RH) show decomposition after 48 hours, necessitating storage at –20°C under inert gas. Hygroscopicity requires desiccant use during handling .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding networks of imidazole-containing derivatives?

- Methodological Answer : Employ high-resolution X-ray data (≤1.0 Å) to model hydrogen atoms directly. Use SHELXE for phase refinement and validation tools (e.g., PLATON) to detect missed interactions. Compare with DFT-calculated bond lengths/angles to identify deviations. For conflicting data, re-refine structures using alternative software (e.g., Olex2) to assess model bias .

Q. What strategies mitigate contradictory biological activity data for this compound in enzyme inhibition assays?

- Methodological Answer : Standardize assay conditions (buffer pH, ionic strength) to reduce variability. Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition). Perform dose-response curves (IC50/EC50) with positive controls (e.g., histidine derivatives). Cross-validate with molecular docking (AutoDock Vina) to correlate activity with imidazole-π interactions .

Q. How does modifying the ethyl ester group to methyl or tert-butyl esters impact the compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize analogs via ester interchange (e.g., transesterification with methanol/tert-butanol). Compare logP values (HPLC-derived) to assess lipophilicity changes. Evaluate metabolic stability in liver microsomes: ethyl esters show slower hydrolysis than methyl analogs. MD simulations (GROMACS) predict enhanced membrane permeability for bulkier esters .

Q. What computational methods best predict the compound’s interaction with histidine-decarboxylase or other imidazole-binding targets?

- Methodological Answer : Combine molecular dynamics (AMBER) for flexibility analysis with QM/MM (Gaussian) to model transition states. Use pharmacophore modeling (MOE) to identify critical imidazole-N and amino group interactions. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.